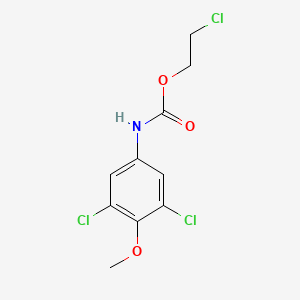
2,2,4,4,6,6,8,8-Octamethoxy-1,3,5,7,2,4,6,8-tetroxatetrasilocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,6,6,8,8-Octamethoxy-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a silicon-based compound with the molecular formula C8H24O12Si4 It is a member of the cyclotetrasiloxane family, characterized by its eight methoxy groups attached to a tetrasiloxane ring
Métodos De Preparación
The synthesis of 2,2,4,4,6,6,8,8-Octamethoxy-1,3,5,7,2,4,6,8-tetroxatetrasilocane typically involves the reaction of trimethyl orthoformate with a suitable silicon precursor . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2,2,4,4,6,6,8,8-Octamethoxy-1,3,5,7,2,4,6,8-tetroxatetrasilocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction: Reduction reactions may lead to the formation of silanes or other reduced silicon species.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2,4,4,6,6,8,8-Octamethoxy-1,3,5,7,2,4,6,8-tetroxatetrasilocane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various silicon-based materials, including siloxanes and silanes.
Biology: The compound’s unique structure makes it a potential candidate for studying silicon-based biochemistry and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of 2,2,4,4,6,6,8,8-Octamethoxy-1,3,5,7,2,4,6,8-tetroxatetrasilocane involves its interaction with various molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their structure and function. Additionally, the silicon atoms in the tetrasiloxane ring can interact with other silicon-based materials, influencing their properties and behavior .
Comparación Con Compuestos Similares
2,2,4,4,6,6,8,8-Octamethoxy-1,3,5,7,2,4,6,8-tetroxatetrasilocane can be compared with other similar compounds, such as:
2,2,4,4,6,6,8,8-Octaphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane: This compound has phenyl groups instead of methoxy groups, resulting in different chemical properties and applications.
2,2,4,4,6,6,8,8-Octamethoxycyclotetrasiloxane: A closely related compound with similar structure but different reactivity and applications.
Propiedades
Número CAS |
83177-12-2 |
|---|---|
Fórmula molecular |
C8H24O12Si4 |
Peso molecular |
424.61 g/mol |
Nombre IUPAC |
2,2,4,4,6,6,8,8-octamethoxy-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C8H24O12Si4/c1-9-21(10-2)17-22(11-3,12-4)19-24(15-7,16-8)20-23(13-5,14-6)18-21/h1-8H3 |
Clave InChI |
RLYVZYFIWHOKPH-UHFFFAOYSA-N |
SMILES canónico |
CO[Si]1(O[Si](O[Si](O[Si](O1)(OC)OC)(OC)OC)(OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


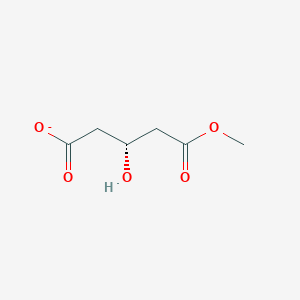
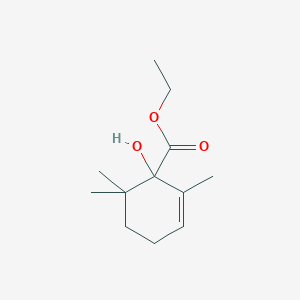
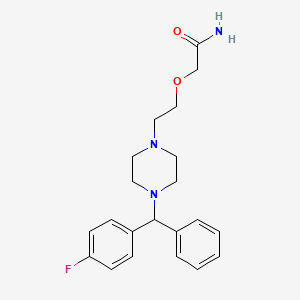

![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-prop-2-en-1-ylmethanimidamide](/img/structure/B14418341.png)
![4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide](/img/structure/B14418343.png)
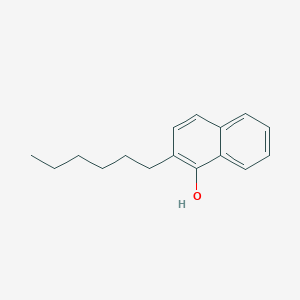
![3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14418366.png)
![5-Chlorobicyclo[3.3.1]non-2-ene](/img/structure/B14418373.png)
![5,6,7,9,10,31,32,33-Octachlorodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2(25),3(13),4(36),5,7,9,11,14(24),15,17,19(35),20,22,26(34),27,29,31-octadecaene](/img/structure/B14418388.png)
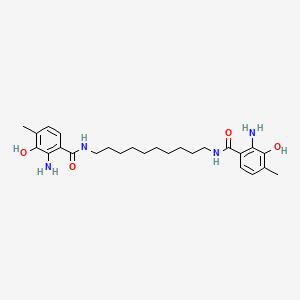
![1-[1-(2-Phenylethyl)cyclohexyl]piperidine](/img/structure/B14418415.png)
![({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane)](/img/structure/B14418418.png)
